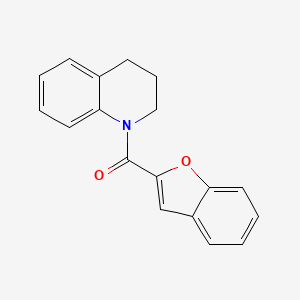![molecular formula C19H24ClFN2O3 B5579112 8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)
8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been explored through various methods, including cycloaddition reactions and novel synthetic pathways. One approach involves the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors, highlighting the diversity in synthetic strategies for such spirocyclic compounds (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied, with X-ray diffraction analyses revealing detailed insights into their conformations. For example, the crystal structure analysis of related 1-oxaspiro derivatives shows specific conformational features, such as planar, envelope, and chair conformations of their cyclohexane and lactam rings, which play a crucial role in their reactivity and interactions (Wang et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cycloadditions and acylation, demonstrating their versatility in chemical synthesis. The regioselectivity of acylation for similar spirocyclic compounds, for instance, has been explored to understand the influence of base and acyl chloride on the outcome of such reactions (Koszytkowska-Stawińska et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the practical applications and handling of these compounds. Studies on related spirocyclic compounds provide insights into their crystalline behavior and molecular interactions within the crystal lattice (Manjunath et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, define the utility of these compounds in broader chemical contexts. The exploration of novel spiroheterocyclic compounds, for example, demonstrates the potential of such chemicals in developing new materials with unique properties (Al-Ahmadi & El-zohry, 1995).
Applications De Recherche Scientifique
Environmental Impact and Fate of Chemical Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments :This review outlines the environmental presence and behavior of parabens, compounds somewhat structurally related to the query compound, emphasizing their ubiquity in surface water and sediments due to continuous environmental introduction. Parabens, like methylparaben and propylparaben, show how consumer product chemicals can persist and interact in aquatic environments, including reactions to form halogenated by-products with potential health implications (Haman et al., 2015).
Pharmaceutical Chemistry and Synthesis
Synthetic Methodologies for Key Intermediates :Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for pharmaceuticals like flurbiprofen, illustrates the challenges and innovations in chemical synthesis that could be analogous to the synthesis challenges of the query compound. The development of efficient, cost-effective synthetic routes is critical for the production of pharmaceuticals and related compounds (Qiu et al., 2009).
Mechanisms of Chemical Reactions and Health Impacts
Mechanisms for Formation and Destruction of PCDD/Fs :Understanding the formation, chlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is crucial. This review could provide insights into the reactivity and potential environmental and health impacts of structurally complex compounds, including those with chloro and fluoro substitutions (Altarawneh et al., 2009).
Propriétés
IUPAC Name |
8-(2-chloro-6-fluorobenzoyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClFN2O3/c1-3-5-13(2)23-12-19(26-18(23)25)8-10-22(11-9-19)17(24)16-14(20)6-4-7-15(16)21/h4,6-7,13H,3,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZWBLYDIFGCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)


![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)
![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)
![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)